molecular formula C19H19N3O2S B2407856 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797871-94-3

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2407856
CAS No.: 1797871-94-3
M. Wt: 353.44
InChI Key: GDBMRRKPXCQCJE-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a pyrimidine ring substituted with dimethyl and oxo groups, and a benzyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as barbituric acid, the pyrimidine ring can be constructed through cyclization reactions.

    Substitution Reactions: Introduction of the dimethyl and oxo groups on the pyrimidine ring can be achieved through selective substitution reactions.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

    Benzylation: The final step involves the attachment of the benzyl group to the thiophene ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxo group on the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrimidine ring suggests possible interactions with nucleic acids or proteins.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure indicates potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring could facilitate binding to DNA or RNA, while the benzyl and thiophene groups might interact with protein active sites.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenylbenzyl)acetamide: Similar structure but with a phenyl group instead of a thiophene ring.

    2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(furan-3-yl)benzyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide distinguishes it from other similar compounds. Thiophene rings are known for their electron-rich nature, which can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-14(2)21-12-22(19(13)24)10-18(23)20-9-15-5-3-4-6-17(15)16-7-8-25-11-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBMRRKPXCQCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=CC=CC=C2C3=CSC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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